molecular formula C14H20N2O2 B13363520 (3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate

(3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B13363520
M. Wt: 248.32 g/mol
InChI Key: SRPCZFCRBYSYDY-YPMHNXCESA-N
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Description

(3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate is a chiral compound with significant applications in medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its potential in pharmaceutical development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpiperidine.

    Protection of Amino Group: The amino group of benzylamine is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).

    Formation of Piperidine Ring: The protected benzylamine is then reacted with 4-methylpiperidine under specific conditions to form the piperidine ring.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential as a precursor for the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, such as its role in drug development where it may act as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Amino-1-Boc-4-methylpiperidine
  • (3R,4R)-3-Amino-4-methylpyrrolidine-1-carboxylate

Uniqueness

(3R,4R)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amino and carboxylate functional groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1

InChI Key

SRPCZFCRBYSYDY-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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